Linolsäuren und Derivate
Linoleic acids and their derivatives are a class of essential polyunsaturated fatty acids (PUFAs) that play crucial roles in various biological processes, including cell membrane structure, signaling pathways, and immune response modulation. Found naturally in plant oils such as safflower, sunflower, and soybean oil, linoleic acid is characterized by its chemical structure featuring a conjugated diene system, which confers its unique physicochemical properties.
Linoleic acid derivatives are diverse, including hydroxy, epoxy, and conjugated linoleic acids (CLAs). These derivatives exhibit enhanced biological activities compared to the parent compound. For instance, CLA isomerization has been shown to improve lipid metabolism, reduce inflammation, and potentially exert anti-carcinogenic effects. In cosmetics, derivatives of linoleic acid are often used as moisturizers and skin conditioners due to their ability to retain moisture and promote skin health.
In industrial applications, linoleic acid derivatives find use in the production of lubricants, coatings, and adhesives, benefiting from their excellent oxidative stability and film-forming properties. The versatility of these compounds makes them valuable across multiple industries, contributing significantly to both human health and technological advancements.

Struktur | Chemischer Name | CAS | MF |
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3,6,9,12,15-Octadecapentaenoic acid, (3Z,6Z,9Z,12Z,15Z)- | 51592-59-7 | C18H26O2 |
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13-HPOT | 67597-26-6 | C18H30O4 |
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Jacaric Acid (10mg/mL in Ethanol) | 28872-28-8 | C18H30O2 |
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1-Linoleoyl-(2S)-glycerol | 67968-46-1 | C21H38O4 |
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9,12-Octadecadienoicacid (9Z,12Z)-, lead salt (1:?) | 16996-51-3 | 2[C18H31O2-].Pb+2 |
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Grape Seed Oil | 8024-22-4 | C18H32O2 |
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Hericenone E | 137592-05-3 | C37H54O6 |
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(9Z,12E)-Octadeca-9,12-dienoic Acid | 2420-55-5 | C18H32O2 |
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Glycidyl Linoleate-d5 | 1246834-15-0 | C21H36O3 |
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9,12-Octadecadienoicacid (9Z,12Z)-, 1-methylethyl ester | 22882-95-7 | C21H38O2 |
Verwandte Literatur
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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2. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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